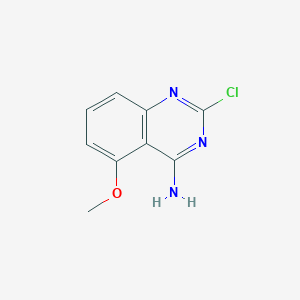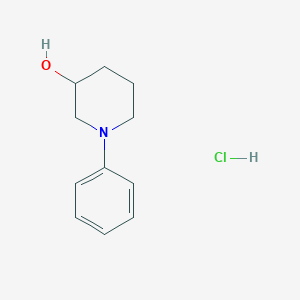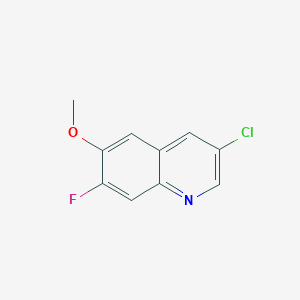
1-tert-Butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a tert-butyl group, which is known for its steric hindrance properties, and a carbonitrile group, which is a functional group containing a carbon triple-bonded to a nitrogen atom. The combination of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including alkylation, cyclization, and nitrile formation. Specific reagents and catalysts, such as acids or bases, may be used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, amines, and substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding to enzymes and receptors. The carbonitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Specific pathways and targets depend on the particular application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline
- 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Uniqueness
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile is unique due to the presence of both the tert-butyl and carbonitrile groups. This combination imparts distinct steric and electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The carbonitrile group also enhances its potential for forming hydrogen bonds, which can be advantageous in biological applications .
Properties
CAS No. |
668467-80-9 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-tert-butyl-3,4-dihydro-2H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C14H18N2/c1-14(2,3)16-8-4-5-12-9-11(10-15)6-7-13(12)16/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
MLVUMBZKMLKUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCCC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




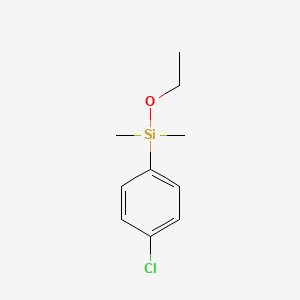
![2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892308.png)
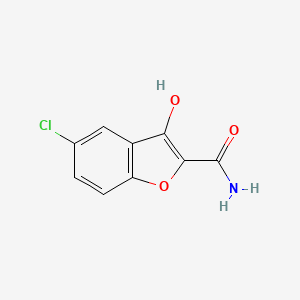


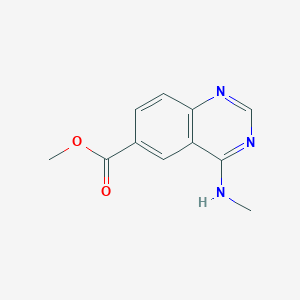

![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11892340.png)

